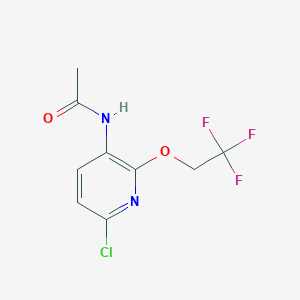

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide

Description

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide is a pyridine-based acetamide derivative characterized by a chlorine atom at position 6, a trifluoroethoxy group at position 2, and an acetamide moiety at position 3 of the pyridine ring. The trifluoroethoxy group is notable for enhancing lipophilicity and metabolic stability, common objectives in medicinal chemistry .

Properties

Molecular Formula |

C9H8ClF3N2O2 |

|---|---|

Molecular Weight |

268.62 g/mol |

IUPAC Name |

N-[6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C9H8ClF3N2O2/c1-5(16)14-6-2-3-7(10)15-8(6)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,16) |

InChI Key |

WIEJAYBGIIKEQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)Cl)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves a series of organic reactions. The synthetic route typically includes the following steps:

Starting Materials: The synthesis begins with the preparation of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amine group.

Acetylation: Finally, the amine group is acetylated to form the acetamide derivative.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. These conditions include controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The trifluoroethoxy group is a critical structural motif shared with compounds such as 2-Chloro-N-[9-(2,2,2-trifluoroethoxy)diamantan-4-yl]acetamide () and 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]acetamide (). This group increases lipophilicity (logP) compared to hydroxyl- or methoxy-substituted analogs like 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (), which exhibit higher hydrophilicity .

Key Comparison Table: Substituent Impact

Electronic and Steric Effects

This contrasts with N-(3-chloro-2-methylphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide (), where a pyrimidinyl-thioether group introduces conformational flexibility and sulfur-mediated interactions .

Biological Activity

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide (CAS No. 1869058-25-2) is a synthetic compound with potential therapeutic applications. Its unique structure includes a chloro group and a trifluoroethoxy moiety, which may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on available research findings.

- Molecular Formula : C₉H₈ClF₃N₂O₂

- Molecular Weight : 268.62 g/mol

- Purity : Typically ≥ 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased potency against various biological targets .

Enzyme Inhibition

Pyridine derivatives often act as enzyme inhibitors. The presence of the chloro and trifluoroethoxy groups may contribute to the compound's ability to inhibit enzymes involved in inflammatory pathways. Myeloperoxidase (MPO), for example, is a target for many pyridine-based inhibitors due to its role in oxidative stress and inflammation . The inhibition of MPO has been linked to therapeutic benefits in autoimmune diseases and cardiovascular conditions.

Case Study 1: Inhibition of Myeloperoxidase

A study demonstrated that related compounds effectively inhibited MPO activity in human whole blood samples stimulated by lipopolysaccharides. This suggests that this compound could exhibit similar inhibitory effects, offering a potential therapeutic avenue for inflammatory disorders .

Case Study 2: Anticancer Activity

In a comparative study involving various substituted pyridine derivatives, compounds with similar structural motifs were evaluated for their antiproliferative effects against cancer cell lines. The results indicated that certain modifications could lead to significant growth inhibition in breast and lung cancer cells. Although direct studies on this compound are necessary for confirmation, these findings support its potential use as an anticancer agent .

Research Findings Summary

| Property | Details |

|---|---|

| CAS Number | 1869058-25-2 |

| Molecular Weight | 268.62 g/mol |

| Biological Targets | Myeloperoxidase (MPO), cancer cell lines |

| Potential Applications | Anti-inflammatory agents, anticancer therapies |

| Notable Structural Features | Chloro group, trifluoroethoxy moiety |

Q & A

Q. How can the synthesis of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide be optimized under mild conditions?

A methodological approach involves utilizing microwave-assisted synthesis to enhance reaction efficiency. For example, substituted pyridin-3-yl acetamide derivatives can be synthesized via nucleophilic substitution and condensation reactions under microwave irradiation, reducing reaction times from hours to minutes while maintaining high yields . Key steps include:

- Halogen displacement : React 6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine with acetyl chloride in the presence of a base (e.g., NaHCO₃).

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product .

- Yield optimization : Adjust molar ratios (amine:acetyl chloride = 1:1.2) and monitor via TLC.

Q. What spectroscopic techniques are critical for structural characterization of this compound?

A multi-technique approach is essential:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoroethoxy group at C2, acetamide at C3). For instance, the trifluoroethoxy group shows distinct ¹⁹F NMR signals at δ -75 ppm .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related pyridin-3-yl acetamides .

- HRMS : Validate molecular formula (C₁₀H₉ClF₃N₂O₂) with <2 ppm error.

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analytical monitoring : Use HPLC to track degradation products. For example, acidic conditions may hydrolyze the acetamide group to form carboxylic acid derivatives .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies often arise from assay variability or metabolite interference. Strategies include:

- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding (e.g., kinase inhibition).

- Metabolite profiling : Identify active metabolites via LC-MS, as seen in studies of structurally similar anxiolytic compounds .

- Dose-response validation : Replicate studies with strict controls for cell viability and off-target effects .

Q. What computational methods are suitable for predicting SAR against fluorinated pyridine targets?

- Molecular docking : Use AutoDock Vina to model interactions with targets like EZH2 (a histone methyltransferase). For example, the trifluoroethoxy group may occupy hydrophobic pockets critical for inhibition .

- QSAR modeling : Train models on datasets of pyridine derivatives to predict IC₅₀ values based on substituent electronegativity and steric parameters.

Q. How can regioselective functionalization of the pyridine ring be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.